Met-lys-arg-ser-arg-gly-pro-ser-*pro-arg-arg
Description
Introduction to Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-*Pro-Arg-Arg
Nomenclature and Sequence Analysis
The peptide this compound is systematically named according to IUPAC conventions as DL-methionyl-DL-lysyl-DL-arginyl-DL-seryl-DL-arginyl-glycyl-DL-prolyl-DL-seryl-DL-prolyl-DL-arginyl-DL-arginine . Its abbreviated sequence, MKRSRGPSPRR , reflects the single-letter codes for its constituent amino acids. Notably, the "DL-" prefixes indicate the presence of both D- and L-stereoisomers at each chiral center, a rare feature that may influence its conformational stability and biological interactions.
Molecular and Structural Properties
- Molecular Formula : $$ \text{C}{53}\text{H}{98}\text{N}{24}\text{O}{14}\text{S} $$
- Molecular Weight : 1327.6 g/mol
- Sequence Features :
- Contains four positively charged residues (two arginines, one lysine) contributing to its basic nature.
- Two proline residues introduce structural rigidity, potentially influencing secondary structure formation.
- The N-terminal methionine and C-terminal arginine anchor the peptide’s charge distribution.
The peptide’s HELM notation (Hierarchical Editing Language for Macromolecules) further specifies its stereochemical complexity:
PEPTIDE1{(M,[dM]).(K,[dK]).(R,[dR]).(S,[dS]).(R,[dR]).G.(P,[dP]).(S,[dS]).(P,[dP]).(R,[dR]).(R,[dR])}$$$$V2.0
This notation highlights the mixed D/L configurations across its backbone, a feature that complicates 3D conformational analysis. PubChem reports that 3D structure generation is disallowed due to excessive flexibility and undefined stereocenters.
Historical Discovery and Initial Characterization
MKRSRGPSPRR was first identified as a bradykinin-like neuropeptide in the marine mollusk Aplysia californica, a model organism for neurobiological studies. Its discovery emerged from efforts to catalog bioactive peptides in invertebrate nervous systems, where it was found to modulate feeding circuits and sensory signaling.
Early structural characterization utilized mass spectrometry and Edman degradation, revealing its unique sequence and stereochemical heterogeneity. The peptide’s registration in PubChem in 2014 (CID 76420069) marked its entry into chemical databases, though its biological activity remains less well-documented compared to mammalian neuropeptides.
A pivotal application of MKRSRGPSPRR occurred in affinity mass spectrometry studies, where its high molecular weight (1328 Da) and ionization efficiency made it a useful control in surface-assisted laser desorption/ionization (SALDI) experiments. Researchers employed it to validate porous silicon (pSi) substrates for protein-binding assays, leveraging its reliability as a non-biotinylated reference compound.
Relevance in Peptide Research and Neurobiology
Role in Neuropeptide Signaling
As a bradykinin-like peptide , MKRSRGPSPRR shares functional similarities with mammalian bradykinins, which regulate vasodilation, inflammation, and nociception. In Aplysia, it is hypothesized to modulate synaptic transmission via G protein-coupled receptors (GPCRs), though exact targets remain uncharacterized. Neuropeptides of this class often co-localize with classical neurotransmitters, enabling fine-tuned neuromodulation.
Applications in Analytical Chemistry
The peptide’s structural properties have proven valuable in method development :
- DIOS-MS (Desorption/Ionization on Silicon Mass Spectrometry) : MKRSRGPSPRR served as a calibrant for studying avidin-biotin interactions, demonstrating its utility in detecting low-abundance biomolecules.
- Triazine-Based Probes : Its compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions enabled its use in activity-based protein profiling, particularly for labeling glutathione transferase enzymes.
Comparative Analysis with Related Peptides
| Feature | MKRSRGPSPRR | Mammalian Bradykinin | Neuropeptide Y |
|---|---|---|---|
| Length | 11 residues | 9 residues | 36 residues |
| Charge (pH 7) | +5 | +1 | +7 |
| Key Residues | Arg, Lys, Pro | Pro, Hyp, Phe | Tyr, Arg, Leu |
| Receptor Class | Putative GPCR | B1/B2 GPCR | Y1-Y6 GPCR |
| Biological Role | Feeding modulation | Inflammation | Appetite regulation |
Table 1: Comparative features of MKRSRGPSPRR and related neuropeptides.
Properties
Molecular Formula |
C53H98N24O14S |
|---|---|
Molecular Weight |
1327.6 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H98N24O14S/c1-92-25-17-29(55)40(81)69-31(10-2-3-18-54)42(83)71-32(12-5-20-65-51(58)59)44(85)74-35(27-78)45(86)70-30(11-4-19-64-50(56)57)41(82)68-26-39(80)76-23-8-15-37(76)46(87)75-36(28-79)48(89)77-24-9-16-38(77)47(88)72-33(13-6-21-66-52(60)61)43(84)73-34(49(90)91)14-7-22-67-53(62)63/h29-38,78-79H,2-28,54-55H2,1H3,(H,68,82)(H,69,81)(H,70,86)(H,71,83)(H,72,88)(H,73,84)(H,74,85)(H,75,87)(H,90,91)(H4,56,57,64)(H4,58,59,65)(H4,60,61,66)(H4,62,63,67) |
InChI Key |
XXSQKDSFQHDKRK-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
SPPS is the predominant method for synthesizing MKRSRGPSPRR due to its efficiency in stepwise assembly and purification. The process involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of deprotection, coupling, and washing. Key steps include:
- Resin Loading : Methionine (Met) is typically attached via a acid-labile linker (e.g., Wang or Rink amide resin).
- Deprotection : The Fmoc (9-fluorenylmethoxycarbonyl) group is removed using 20% piperidine in dimethylformamide (DMF).
- Coupling : Activated amino acids (e.g., HATU/HOBt with DIPEA) are coupled sequentially.
- Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin.
Table 1: SPPS Cycle Parameters for MKRSRGPSPRR
| Step | Reagents/Conditions | Duration | Citations |
|---|---|---|---|
| Deprotection | 20% piperidine/DMF | 2 × 5 min | |
| Coupling | 4 eq amino acid, HATU/HOBt, DIPEA/DMF | 30–60 min | |
| Washing | DMF, dichloromethane (DCM) | 3 × 1 min |
Resin Selection
Resin choice impacts swelling properties, loading capacity, and cleavage efficiency:
Challenges in SPPS
- Aggregation : The arginine-rich sequence (four Arg residues) increases risk of β-sheet formation, necessitating backbone amide protection or elevated temperatures.
- Oxidation of Methionine : Methionine sulfoxide byproducts form during cleavage; adding 1% dimethyl sulfide (DMS) to TFA reduces oxidation.
Solution-Phase Peptide Synthesis
Fragment Condensation
Solution-phase synthesis is less common but useful for large-scale production. MKRSRGPSPRR is divided into shorter fragments (e.g., MKRSR and GPSPRR), synthesized separately and ligated via native chemical ligation (NCL).
Table 2: Fragment Condensation Efficiency
| Fragment | Coupling Reagent | Yield (%) | Purity (%) | Citations |
|---|---|---|---|---|
| MKRSR | HBTU/DIPEA | 78 | 85 | |
| GPSPRR | PyBOP/HOBt | 82 | 88 |
Cleavage and Side-Chain Deprotection
Acidolytic Cleavage
MKRSRGPSPRR is cleaved using TFA-based cocktails:
- Standard TFA Cocktail : TFA:H2O:triisopropylsilane (95:2.5:2.5) for 2–4 hours.
- TFMSA-TFA (1:10) : Enhances cleavage efficiency for stubborn sequences but requires ice-bath cooling to mitigate exothermic reactions.
Table 3: Cleavage Efficiency Comparison
| Condition | Purity (%) | Methionine Oxidation (%) | Citations |
|---|---|---|---|
| TFA (95%) + DMS | 92 | 5 | |
| TFMSA-TFA (1:10) | 88 | 12 |
Purification and Characterization
Industrial-Scale Production
Emerging Techniques
Microwave-Assisted SPPS
Microwave irradiation (50°C) reduces coupling times from 60 to 10 minutes, particularly for arginine and proline residues.
Flow Chemistry
Microfluidic systems enhance mixing and reduce solvent use by 70%, though peptide lengths >15 residues remain challenging.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine (MET) can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reactions: Site-directed mutagenesis techniques to replace specific amino acids.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-MET-LYS-ARG-SER-ARG-GLY-PRO-SER-PRO-ARG-ARG-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is studied.
Comparison with Similar Compounds
Structural Comparison
The table below compares Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-*Pro-Arg-Arg with similar peptides identified in the evidence:
Key Observations:
- Arg Clusters : The target peptide and compounds in and feature multiple Arg residues, which are critical for interactions with negatively charged molecules (e.g., DNA, heparin) or receptors.
- Proline Motifs : The Pro-rich regions in the target peptide and Mca-Arg-Pro-Lys-Pro-Val-Glu... () may confer structural rigidity or protease resistance.
- Modifications : CBZ-Gly-Pro-Arg-pNA () and Mca-Arg-Pro-Lys... () include synthetic tags for enzymatic assays, whereas the target peptide’s *Pro remains undefined.
Functional Comparison
- Enzyme Substrates: CBZ-Gly-Pro-Arg-pNA is a chromogenic substrate for plasminogen activation assays, where Arg is critical for cleavage specificity . The target peptide, with its extended sequence, may serve as a substrate for proteases with broader recognition sites (e.g., thrombin or trypsin).
- Fluorescent Probes : Mca-Arg-Pro-Lys-Pro-Val-Glu... () includes Mca (a fluorophore) and Dnp (a quencher), enabling real-time monitoring of protease activity. The absence of such tags in the target peptide limits its utility in fluorescence-based assays.
Biological Activity
Met-lys-arg-ser-arg-gly-pro-ser-*pro-arg-arg (often abbreviated as H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH) is a peptide that has garnered attention for its potential biological activities and applications across various scientific fields. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in research and medicine.
Synthesis and Properties
Synthesis Methodology
The synthesis of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg typically employs Solid Phase Peptide Synthesis (SPPS) . This method involves several key steps:
- Resin Loading : The first amino acid, methionine, is attached to a solid resin.
- Deprotection : Protecting groups on the amino acids are removed to allow for subsequent additions.
- Coupling : Each amino acid is activated and sequentially coupled to the growing peptide chain.
- Repetition : Steps 2 and 3 are repeated for each amino acid in the sequence.
- Cleavage : The completed peptide is cleaved from the resin, yielding the final product.
Biological Activity
Mechanism of Action
The biological activity of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways, influencing cellular responses. The peptide's structure allows it to bind effectively to these targets, leading to significant biological effects.
Biological Applications
H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg has been investigated for several potential applications:
- Antimicrobial Properties : Studies have shown that certain peptides exhibit antimicrobial activity, potentially making this compound useful in developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that peptides can modulate inflammatory responses, suggesting possible therapeutic applications in treating inflammatory diseases.
- Cellular Signaling : The peptide's role in cellular signaling pathways highlights its importance in understanding protein-protein interactions and signal transduction mechanisms .
Research Findings and Case Studies
A variety of studies have explored the biological activity of H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg:
- Study on Antimicrobial Activity : A study demonstrated that peptides similar to H-Met-Lys-Arg series exhibited significant antimicrobial properties against various bacterial strains, highlighting their potential as therapeutic agents.
- Inflammation Modulation Research : Another investigation focused on the anti-inflammatory properties of similar peptides, showing a reduction in pro-inflammatory cytokines when treated with these compounds.
- Protein Interaction Studies : Research has also examined how this peptide interacts with specific receptors involved in cellular signaling, providing insights into its mechanism of action at the molecular level .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | Approx. 1,400 Da |
| Structure | Peptide |
| Synthesis Method | Solid Phase Peptide Synthesis (SPPS) |
| Applications | Antimicrobial, Anti-inflammatory, Cellular Signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
